molecular formula C18H17NO4S B5809620 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5809620
M. Wt: 343.4 g/mol
InChI Key: TYTWXYSDYBZJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate, also known as EMTOC, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMTOC belongs to the class of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to exert its biological effects through various signaling pathways. 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been shown to modulate the activity of various enzymes and transcription factors involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has also been shown to possess antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate also has certain limitations, such as its poor solubility in aqueous solutions and limited bioavailability.

Future Directions

There are several future directions for research on 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate. One potential direction is to investigate the potential use of 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate and to identify its molecular targets. Further research is also needed to optimize the synthesis and formulation of 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate to improve its pharmacokinetic properties and bioavailability.

Synthesis Methods

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can be synthesized using a multi-step process involving the condensation of 4-methyl-2-thiazolamine with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-5-12-6-13-15(7-14(12)23-11(4)20)22-10(3)16(17(13)21)18-19-9(2)8-24-18/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTWXYSDYBZJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

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